Product packaging for tert-Butyl(triphenyl)silane(Cat. No.:CAS No. 92886-83-4)

tert-Butyl(triphenyl)silane

Cat. No.: B14359018
CAS No.: 92886-83-4
M. Wt: 316.5 g/mol
InChI Key: FVEDFSKFFPZMKW-UHFFFAOYSA-N
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Description

Significance of Bulky Organosilanes in Advanced Synthetic Chemistry

Bulky organosilanes, such as tert-butyl(triphenyl)silane, play a pivotal role in modern organic synthesis. numberanalytics.com Their utility stems from the ability of the voluminous silyl (B83357) group to provide steric shielding, influencing the stereochemical outcome of reactions and stabilizing reactive intermediates. The introduction of a bulky organosilyl group can significantly alter the reactivity of a molecule, acting as a protecting group or a leaving group in desilylation reactions. colab.ws This steric control is crucial in asymmetric synthesis, where achieving high levels of enantioselectivity is paramount. For instance, the steric bulk of silyl ethers can direct the stereoselective migration of other groups within a molecule. tudublin.ie Furthermore, the steric and electronic properties of the silane (B1218182) can be fine-tuned to maximize yield and enantioselectivity in metal-catalyzed reductions. acs.org

Mechanistic Implications of Steric Hindrance and Electronic Properties of tert-Butyl and Triphenyl Moieties

The tert-butyl group in this compound is a quintessential bulky alkyl group that exerts significant steric hindrance. This steric bulk is instrumental in controlling the regioselectivity and stereoselectivity of reactions. tudublin.ie For example, the large size of the tert-butyl group can prevent or slow down certain reactions at nearby functional groups, allowing for selective transformations at other, less hindered sites. scielo.br Quantum-chemical calculations have shown that steric hindrance from bulky tert-butyl groups can inhibit degradation mechanisms in certain molecules by blocking reaction pathways. aps.org

The three phenyl groups attached to the silicon atom contribute to the compound's stability and influence its electronic properties. The phenyl groups are electron-withdrawing, which can affect the reactivity of the silicon center and adjacent atoms. The combination of the bulky tert-butyl group and the electronically influential phenyl groups creates a unique chemical environment around the silicon atom, making this compound a highly specific and effective reagent in various chemical transformations.

Evolution of Organosilane Utility in Organic Transformations

The use of organosilanes in organic synthesis has evolved significantly since their initial discovery. numberanalytics.com Initially explored for their unique reactivity, they have become indispensable tools for a wide range of transformations, including reductions, cross-coupling reactions, and as protecting groups. numberanalytics.comacs.org The development of new catalysts has further expanded the scope of organosilane chemistry. numberanalytics.com

Organosilanes are valued for their stability, low toxicity, and relatively low cost. researchgate.net They are particularly useful in reductions, offering enhanced chemoselectivity compared to traditional metal hydrides. acs.orgacs.org In cross-coupling reactions, such as the Hiyama coupling, organosilanes serve as effective nucleophilic partners. researchgate.net The ability to functionalize organosilanes and subsequently use them in these transformations has been a major driver in the synthesis of complex organic molecules, including pharmaceuticals and materials. numberanalytics.comcolab.ws

Research Gaps and Future Trajectories for this compound Studies

Despite the established utility of this compound, there remain areas for further investigation. A deeper understanding of the precise mechanistic pathways through which the steric and electronic effects of the tert-butyl and triphenyl groups influence reaction outcomes is still needed. While the general principles are understood, detailed kinetic and computational studies could provide more nuanced insights.

Future research is likely to focus on the development of new catalytic systems that can further expand the reaction scope of this compound and other bulky organosilanes. There is also growing interest in the application of organosilanes in sustainable chemistry, leveraging their low toxicity and the potential for recyclable catalytic processes. The unique properties of the tert-butyl(triphenyl)silyl group could also be exploited in the design of new functional materials and in the field of molecular electronics, where the stability of carbocations derived from such groups is a key factor. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C22H24Si
Molar Mass 316.51 g/mol
Appearance White solid
Melting Point 47 °C
Boiling Point 152 °C at 2 mmHg
Solubility Soluble in most organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Si B14359018 tert-Butyl(triphenyl)silane CAS No. 92886-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92886-83-4

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

tert-butyl(triphenyl)silane

InChI

InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

FVEDFSKFFPZMKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Triphenyl Silane and Analogous Structures

Established Synthetic Routes for tert-Butyl(triphenyl)silane

The primary route to this compound involves the coupling of a highly reactive organometallic reagent with a suitable halosilane precursor. This approach is fundamental to the formation of silicon-carbon bonds, particularly when introducing bulky alkyl groups.

The most prevalent laboratory method for synthesizing this compound is the reaction between tert-butyllithium (B1211817) and triphenylchlorosilane. lkouniv.ac.inresearchgate.net In this reaction, the tert-butyllithium acts as a potent nucleophile, with the carbanionic tert-butyl group attacking the electrophilic silicon center of triphenylchlorosilane. This results in the formation of a new silicon-carbon bond and the displacement of the chloride ion as lithium chloride.

The reaction is a nucleophilic substitution at silicon. Organolithium reagents are exceptionally strong bases and nucleophiles, making them highly effective for creating bonds with less reactive electrophiles like sterically hindered chlorosilanes. nih.gov The significant steric bulk around the silicon atom in triphenylchlorosilane and the bulk of the incoming tert-butyl group necessitate the use of such a highly reactive nucleophile to achieve a reasonable reaction rate.

The successful synthesis of this compound via organolithium coupling is highly dependent on the careful control of reaction parameters to maximize yield and minimize side products. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Key Optimization Parameters:

ParameterConditionRationale & Findings
Solvent Aprotic, non-reactive solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbon solvents (e.g., pentane, hexane). researchgate.netwikipedia.orgThese solvents are essential as organolithium reagents react vigorously with protic solvents. Ethereal solvents like THF can coordinate to the lithium ion, increasing the nucleophilicity of the carbanion. However, tert-butyllithium can react with ethers, especially THF, which may necessitate the use of hydrocarbon solvents for large-scale or prolonged reactions. wikipedia.org
Temperature Low temperatures, typically -78 °C (dry ice/acetone bath). nih.govacs.orgThe high reactivity of tert-butyllithium can lead to side reactions, such as metallation of the solvent or reaction with the phenyl rings. researchgate.net Conducting the reaction at low temperatures helps to control the exotherm and improve selectivity for the desired substitution product.
Reagent Addition Slow, dropwise addition of the tert-butyllithium solution to the stirred solution of triphenylchlorosilane. nih.govThis method helps to maintain a low concentration of the highly reactive organolithium reagent, preventing localized overheating and reducing the formation of impurities.
Atmosphere Inert atmosphere (e.g., argon or nitrogen). nih.govtert-Butyllithium is a pyrophoric substance that ignites spontaneously upon contact with air and reacts violently with moisture. nih.govwikipedia.org Strict air-free techniques are mandatory for safety and to prevent degradation of the reagent.

Translating the laboratory synthesis of this compound to an industrial scale presents significant challenges, primarily related to safety, cost, and process control.

Handling of Pyrophoric Reagents : The use of tert-butyllithium on a large scale is hazardous and requires specialized, explosion-proof equipment and extensive safety protocols. nih.govwikipedia.org This is a major barrier to its industrial use.

Alternative Reagents : For industrial applications, there is a strong preference for less hazardous and more cost-effective reagents. Grignard reagents, such as tert-butylmagnesium chloride, are often considered as alternatives to organolithiums. rsc.orgresearchgate.net While less reactive, their coupling with chlorosilanes can often be facilitated by catalysts, such as copper salts (e.g., CuCN), to achieve good yields. acs.org

Process Optimization : On an industrial scale, reaction parameters must be rigorously optimized to maximize throughput and minimize waste. This includes developing efficient methods for heat removal from the exothermic coupling reaction and designing robust purification protocols, such as large-scale distillation or crystallization, to isolate the product with high purity. google.com

Synthesis of Precursors and Related Silanes with Steric Demands

The synthesis of this compound and its analogs is contingent upon the availability of high-quality precursors, namely the appropriate halosilanes and alkylating agents.

Triphenylchlorosilane : This key precursor is typically synthesized via the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, with silicon tetrachloride. The reaction involves the stepwise substitution of the chlorine atoms on the silicon tetrachloride with phenyl groups. By controlling the stoichiometry, triphenylchlorosilane can be produced, although mixtures of phenylchlorosilanes may form. An alternative route involves the reaction of phenylchlorosilane with phenylmagnesium chloride in a solvent mixture like tetrahydrofuran and toluene. google.com

tert-Butyl Halides :

tert-Butyl Chloride : A standard laboratory preparation involves the reaction of tert-butyl alcohol with concentrated hydrochloric acid. orgsyn.org This SN1 reaction proceeds readily at room temperature, where the alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). rsc.orgyoutube.com The subsequent loss of water generates a stable tertiary carbocation, which is then rapidly attacked by the chloride ion. rsc.orgyoutube.com

tert-Butyl Bromide : This analog is prepared similarly, by reacting tert-butyl alcohol with hydrogen bromide. prepchem.com

Summary of Precursor Synthesis:

PrecursorReactantsReaction TypeKey Features
Triphenylchlorosilane Phenylmagnesium halide + Silicon tetrachlorideGrignard ReactionStepwise substitution; requires control of stoichiometry. lkouniv.ac.ingoogle.com
tert-Butyl Chloride tert-Butyl alcohol + Concentrated HClSN1 SubstitutionProceeds via a stable tertiary carbocation; often done at room temperature. orgsyn.orgrsc.orgblogspot.com
tert-Butyl Bromide tert-Butyl alcohol + Hydrogen bromideSN1 SubstitutionAnalogous to the chloride synthesis. prepchem.com

tert-Butyldiphenylchlorosilane (TBDPSCl) is a widely used silylating agent for the protection of alcohol functional groups, valued for its significant steric bulk which imparts high stability to the resulting silyl (B83357) ether. google.comontosight.aithermofisher.com Its synthesis provides a relevant example of creating sterically demanding silanes.

A common method for preparing tert-butyldiphenylchlorosilane involves the reaction of a tert-butyl Grignard reagent, specifically tert-butylmagnesium chloride, with diphenyldichlorosilane. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF). In this process, one of the chlorine atoms on diphenyldichlorosilane is substituted by the tert-butyl group from the Grignard reagent. The use of a Grignard reagent is often preferred over tert-butyllithium in larger-scale syntheses due to improved safety and handling characteristics. acs.orggoogle.com

Enantioselective Synthesis of Chiral Silicon-Containing Analogs

The synthesis of enantiopure organosilanes, particularly those with a stereogenic silicon center, is a rapidly advancing field of significant interest due to their potential applications in materials science, medicinal chemistry, and as chiral ligands in asymmetric catalysis. nih.govcaltech.edu While the synthesis of chiral carbon centers is well-established, the creation of their silicon counterparts has presented unique challenges. nih.gov However, recent progress has led to the development of several powerful strategies for the enantioselective synthesis of chiral silicon-containing compounds, including analogs structurally related to this compound. These methods primarily include the desymmetrization of prochiral silanes, kinetic resolution of racemic silanes, and asymmetric hydrosilylation. nih.govthieme-connect.com

A notable strategy is the desymmetrization of prochiral silanes, which has been effectively demonstrated using transition-metal catalysis. nih.gov This approach involves the selective reaction of one of two identical groups on a prochiral silicon atom, thereby creating a chiral center. For instance, rhodium catalysts have been successfully employed in the enantioselective intermolecular hydrosilylation of alkenes with prochiral dihydrosilanes, yielding Si-stereogenic monohydrosilanes with good yields and enantioselectivities. chemrxiv.orgresearchgate.net Similarly, copper-catalyzed desymmetrization of prochiral silanediols has emerged as a method to produce silicon-stereogenic silanols with high stereoselectivity. acs.org

Organocatalysis has also proven to be a valuable tool in the enantioselective synthesis of chiral silanes. nih.gov For example, chiral imidodiphosphorimidate (IDPi) catalysts have been developed for the desymmetrization of symmetrical bis(methallyl)silanes, affording Si-stereogenic silyl ethers in high yields and enantioselectivities. nih.gov Another organocatalytic approach involves the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst to yield Si-stereogenic siloxanols. nih.gov

Kinetic resolution of racemic silanes represents another important avenue for accessing enantiopure silicon compounds. nih.gov This strategy can be achieved through various catalytic methods, including non-enzymatic silylation and transition-metal-catalyzed reactions. For instance, a copper(I)-hydride catalyzed dehydrogenative Si-O coupling has been utilized for the kinetic resolution of racemic silanes. nih.gov More recently, a rhodium-catalyzed intramolecular hydrosilylation has been shown to be effective for the kinetic resolution of racemic monohydrosilanes, providing access to both Si-stereogenic dihydrobenzosiloles and monohydrosilanes with high selectivity factors. chemrxiv.org Dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes, enabled by IDPi catalysts, has also been reported as a high-yielding strategy. nih.gov

Asymmetric hydrosilylation of unsaturated compounds is a powerful and atom-economical method for creating chiral organosilanes. acs.org Rhodium complexes, particularly with chiral ferrocene-based phosphine-oxazoline ligands, have demonstrated high efficiency in the enantioselective hydrosilylation of unactivated alkenes, producing Si-stereogenic monohydrosilanes with excellent regioselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org Copper-catalyzed asymmetric hydrosilylation of vinylarenes and vinyl heterocycles has also been developed, providing access to a broad scope of chiral silanes. nih.gov

The following tables summarize key research findings in the enantioselective synthesis of chiral silicon-containing analogs.

Table 1: Enantioselective Desymmetrization of Prochiral Silanes

Catalyst/MethodSubstrate TypeProduct TypeEnantiomeric Excess (ee) / Enantiomeric Ratio (er)YieldReference
Rhodium-catalysisProchiral dihydrosilanes and alkenesSi-stereogenic monohydrosilanesup to 84% eeGood researchgate.net
Copper-catalysisProchiral silanediolsSi-stereogenic silanolsExcellent stereoselectivityDecent acs.org
Imidodiphosphorimidate (IDPi) organocatalysisSymmetrical bis(methallyl)silanes and phenolsSi-stereogenic silyl ethersHighHigh nih.gov
Chiral imidazole (B134444) organocatalysisProchiral silanediols and chlorosilanesSi-stereogenic siloxanolsup to 98:2 erHigh nih.gov

Table 2: Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation of Racemic Silanes

Catalyst/MethodSubstrate TypeProduct TypeSelectivity Factor (s) / Enantiomeric Ratio (er)YieldReference
Copper(I)-hydride catalysisRacemic silanes and alcoholsEnantioenriched silanes-- nih.gov
Rhodium-catalysisRacemic monohydrosilanesSi-stereogenic dihydrobenzosiloles and monohydrosilanesup to 152- chemrxiv.org
Imidodiphosphorimidate (IDPi) organocatalysis (DYKAT)Racemic allyl silanes and phenolsSi-stereogenic silyl ethers85:15 to 99:1 er67-95% nih.gov

Table 3: Asymmetric Hydrosilylation for the Synthesis of Chiral Silanes

Catalyst/MethodSubstrate TypeHydrosilane TypeProduct TypeEnantiomeric Excess (ee) / Enantiomeric Ratio (er)YieldReference
Rhodium-catalysis with chiral ferrocene-based ligandUnactivated alkenes-Si-stereogenic monohydrosilanesHighHigh chemrxiv.orgchemrxiv.org
Copper-catalysisVinylarenes and vinyl heterocyclesDiphenylsilaneChiral silanesGood to excellentHigh nih.gov
Rhodium-catalysis with chiral P-ligandα-arylenamidesSubstituted hydrosilanesChiral β-silylated amidesup to 98:2 er (after recrystallization)Excellent acs.org

Reactivity and Mechanistic Pathways of Tert Butyl Triphenyl Silane

Oxidative Reactivity

The silicon-hydrogen bond in tert-butyl(triphenyl)silane is susceptible to oxidation, leading to the formation of valuable silicon-containing products. This reactivity is harnessed in several synthetic methodologies.

Formation of Silanol (B1196071) Derivatives via Selective Oxidation

The selective oxidation of this compound to its corresponding silanol, tert-butyl(triphenyl)silanol, is a fundamental transformation. Various methods have been developed to achieve this conversion with high efficiency and selectivity, often avoiding the formation of disiloxane (B77578) byproducts.

One effective method involves a visible light-mediated, metal-free photooxidation process. In this approach, tert-butyldiphenylsilane, a structurally related compound, can be oxidized to tert-butyldiphenylsilanol (B3059000) in a 52% yield. mdpi.com The reaction proceeds under mild conditions, highlighting the accessibility of the Si-H bond to oxidation.

Catalytic systems have also proven highly effective. For instance, a rhodium-on-carbon-nanotube (RhCNT) catalyst facilitates the aerobic oxidation of various silanes. rsc.org Triphenylsilane (B1312308), a close analog of the title compound, is converted to triphenylsilanol (B1683266) in 95% yield under these conditions at room temperature. rsc.org The oxidation of hindered silanes, such as triisopropylsilane, to its silanol further demonstrates the potency of this catalytic system. rsc.org

Ozonation presents another route to silanols. The reaction of silanes like triphenylsilane with ozone at low temperatures initially forms a silyl (B83357) hydrotrioxide intermediate. smu.edu This intermediate is characterized by a distinctive 1H NMR signal for the OOOH proton at approximately 13.0 ppm. smu.edu Subsequent decomposition of the hydrotrioxide yields the corresponding silanol. smu.edu

The liquid-phase oxidation of silanes with molecular oxygen, typically initiated by a radical initiator, can also produce silicon hydroperoxides, which are precursors to silanols. The oxidation of tert-butyldimethylsilane, for example, yields tert-butyldimethylsilyl hydroperoxide as the major product. researchgate.net

Table 1: Selected Examples of Silane (B1218182) Oxidation to Silanols

Silane Substrate Oxidation Method Product Yield (%) Reference
tert-Butyldiphenylsilane Visible Light Photooxidation tert-Butyldiphenylsilanol 52 mdpi.com
Triphenylsilane RhCNT, Air Triphenylsilanol 95 rsc.org
Triphenylsilane Ozonation Triphenylsilyl hydrotrioxide (intermediate) - smu.edu
Dimethylphenylsilane (B1631080) Visible Light Photooxidation Dimethyl(phenyl)silanol 57 mdpi.com

Oxidation within Catalytic Cycles

The oxidation of the Si-H bond can be a crucial step in catalytic cycles where the silane acts as a terminal reductant or where its oxidized form possesses catalytic activity.

Triarylsilanols, the products of silane oxidation, have been identified as effective catalysts for the direct amidation of carboxylic acids. nih.govacs.org In the proposed catalytic cycle, the silanol activates the carboxylic acid, and is then regenerated. While the article focuses on the silanol as the catalyst, the initial formation of this catalytically active species from the corresponding silane via oxidation is an implicit and essential step.

Furthermore, the oxidation of certain organosilicon compounds can dramatically enhance their catalytic prowess. For example, the oxidation of bis(3,6-di-tert-butyl-catecholato)silane generates a Lewis superacidic radicalic silylium (B1239981) ion. rsc.org This oxidized species is a highly active catalyst for reactions such as Friedel-Crafts dimerization and hydrodeoxygenation. rsc.org This principle of amplifying Lewis acidity through oxidation showcases a sophisticated application of silane reactivity. rsc.org

In a different context, palladium-catalyzed oxidation of C(sp³)–H bonds in primary alkylamines can be influenced by silyl groups. While direct oxidation of tert-butyl amine is challenging, derivatization is key. nih.gov An alternative strategy to form 1,2-amino alcohols involves an iridium-catalyzed intramolecular silylation of a C-H bond, followed by the oxidation of the resulting C-Si bond. nih.gov This two-step process underscores the utility of the Si-H to Si-O transformation in broader synthetic sequences.

Reductive Transformations and Hydrogen-Atom Transfer Processes

This compound is a valuable reductant, serving as a hydrogen atom donor in various radical-mediated reactions. Its utility is particularly evident in deoxygenation and other reductive transformations where it often functions as a less toxic alternative to organotin reagents like tributyltin hydride. organic-chemistry.orgrsc.org

Application as a Reductant in Organic Substrate Deoxygenations

A significant application of triphenylsilane and its derivatives is the reductive deoxygenation of alcohols. This transformation is typically achieved indirectly by converting the alcohol into a derivative, such as an ester or a xanthate, which is then susceptible to radical-mediated reduction.

The deoxygenation of alcohols via their corresponding carboxylic esters can be efficiently accomplished using triphenylsilane. electronicsandbooks.com The reaction is carried out at elevated temperatures (e.g., 140 °C) in the presence of a radical initiator like di-tert-butyl peroxide (DTBP). electronicsandbooks.commsu.edu Acetate (B1210297) esters generally provide the best results, and the method is effective for derivatives of primary, secondary, and tertiary alcohols. msu.edu For example, cyclododecyl acetate is reduced to cyclododecane (B45066) in 82% yield. electronicsandbooks.com

The Barton-McCombie deoxygenation, which traditionally uses tributyltin hydride to reduce xanthate esters, can also be performed with silanes. The silane-thiol couple can effectively replace trialkylstannane as the reducing agent for the deoxygenation of primary and secondary alcohols via their S-methyl dithiocarbonate (xanthate) esters. psu.edu

Table 2: Deoxygenation of Alcohol Derivatives using Triphenylsilane

Substrate Reducing System Product Yield (%) Reference
Cyclododecyl acetate Ph3SiH, DTBP Cyclododecane 82 electronicsandbooks.com
1-Adamantyl acetate Ph3SiH, DTBP Adamantane 87 electronicsandbooks.com
Cholesteryl acetate Ph3SiH, DTBP Cholest-5-ene 85 electronicsandbooks.com

Radical-Chain Reactions Mediated by this compound

The reductive capabilities of this compound are rooted in its participation in radical-chain reactions. The key step is the abstraction of the hydrogen atom from the Si-H bond by a carbon-centered radical, propagating the chain.

The mechanism for the deoxygenation of esters involves the initial generation of a t-butoxyl radical from the peroxide initiator. electronicsandbooks.com This radical can abstract a hydrogen from triphenylsilane to generate a triphenylsilyl radical (Ph3Si•). The silyl radical then adds to the carbonyl group of the ester, leading to a cascade of events that ultimately cleaves the C-O bond and generates an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane to yield the final alkane product and regenerate the silyl radical, thus continuing the chain. electronicsandbooks.com

However, the direct abstraction of a hydrogen atom from a silane by a nucleophilic radical can be a slow process due to unfavorable polar effects. rsc.orgthieme-connect.de The rate constants for Si-H abstraction are significantly influenced by the substituents on the silicon atom, with a general trend being tris(trimethylsilyl)silane (B43935) > triethylsilane for a given carbon-centered radical. thieme-connect.de Triphenylsilane can be less reactive in some contexts compared to other silanes. msu.eduthieme-connect.de

Polarity-Reversal Catalysis in Silane-Mediated Reductions

To overcome the slow rate of hydrogen abstraction from silanes by certain radicals, a strategy known as polarity-reversal catalysis is employed. rsc.orgresearchgate.net This approach introduces a thiol co-catalyst (R'SH) which acts as a mediator for the hydrogen atom transfer.

In this catalytic cycle, the nucleophilic adduct radical, which would slowly abstract a hydrogen from the silane, instead rapidly abstracts a hydrogen atom from the more reactive S-H bond of the thiol catalyst. rsc.orgpsu.edu This generates the final product and a thiyl radical (R'S•). The electrophilic thiyl radical then readily abstracts a hydrogen atom from the electron-rich Si-H bond of the silane, regenerating the thiol catalyst and the silyl radical needed for the primary reaction chain. rsc.org This two-step process, involving two polarity-matched, rapid reactions, effectively replaces a single, slow, polarity-mismatched step. researchgate.net

This methodology has been successfully applied to the reductive alkylation of electron-rich alkenes and the hydrosilylation of alkenes using triphenylsilane. rsc.orgpsu.edursc.org The use of homochiral thiols as catalysts can even induce enantioselectivity in these radical-chain hydrosilylation reactions, achieving enantiomeric excesses up to 95%. psu.edursc.org

Substitution Chemistry at the Silicon Center

The silicon atom in this compound is tetrahedral, and its substitution chemistry is a key aspect of its reactivity profile. These reactions typically involve the cleavage of a silicon-substituent bond and the formation of a new bond with an incoming group.

While this compound itself is relatively inert due to the strong Si-C bonds, functional group exchange is readily demonstrated using its precursor, tert-butylchlorodiphenylsilane (B126151). This chloro-derivative serves as a versatile starting point for introducing various functionalities onto the silicon atom, including the final phenyl group to form the target compound.

The synthesis of this compound is achieved by reacting tert-butylchlorodiphenylsilane with phenyllithium (B1222949). d-nb.inforesearchgate.net This reaction exemplifies a nucleophilic substitution at the silicon center, where the chloride ion is displaced by the phenyl anion. Other functional groups can be introduced using similar principles. For instance, treatment of tert-butylchlorodiphenylsilane with methanol (B129727) in the presence of triethylamine (B128534) yields the corresponding methoxy-substituted silane, tBuPh₂SiOMe. d-nb.inforesearchgate.net Similarly, an amino-functionalized silane can be prepared. d-nb.inforesearchgate.net

These transformations highlight the utility of chlorosilanes as precursors for creating a variety of organosilanes through the exchange of the chloro group with carbon, oxygen, or nitrogen-based nucleophiles. The efficiency of these reactions can be seen in their high isolated yields.

Table 1: Functional Group Exchange Reactions Starting from tert-Butylchlorodiphenylsilane

Starting Material Reagent(s) Product Yield (%)
tert-Butylchlorodiphenylsilane Phenyllithium This compound 72
tert-Butylchlorodiphenylsilane Methanol, Triethylamine tBuPh₂SiOMe 96
tert-Butylchlorodiphenylsilane Pyrrolidine, n-Butyllithium tBuPh₂(NC₄H₈)Si 79

Data sourced from European Journal of Inorganic Chemistry. d-nb.info

The introduction of phenyl groups to a silicon center is a fundamental process in the synthesis of phenyl-substituted silanes. As mentioned, phenyllithium is an effective reagent for this purpose, displacing a leaving group like chloride to form a new Si-C(phenyl) bond. d-nb.inforesearchgate.net

The cleavage of the bulky substituents from this compound is more challenging due to the steric hindrance and the strength of the Si-C bonds. The tert-butyldiphenylsilyl (TBDPS) moiety is widely recognized for its stability and is often used as a protecting group in organic synthesis. d-nb.info Its cleavage, and by extension the cleavage of the even more sterically hindered tert-butyl(triphenyl)silyl group, requires specific and often harsh conditions. For instance, the S-tert-butyl group, a sulfur analogue, can be cleaved by reagents like neat hydrogen fluoride (B91410) or a combination of bromotrimethylsilane (B50905) in trifluoroacetic acid. thieme-connect.de The stability of silyl ethers, a related class of compounds, increases with steric bulk, with tert-butyldiphenylsilyl (tBuPh₂Si) ethers being significantly more stable to acidic hydrolysis than less hindered silyl ethers like trimethylsilyl (B98337) (Me₃Si) ethers. thermofisher.com Cleavage of the highly stable tBuPh₂Si protecting group often requires fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). nih.govorganic-chemistry.org The exceptional stability of the tert-butyl group itself means its removal from a silicon center is not a common transformation and would necessitate potent reagents capable of breaking a strong, sterically protected Si-C bond. nih.gov

Hydrosilylation Reactions Involving Bulky Organosilanes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a multiple bond, typically a carbon-carbon double or triple bond. While this compound does not possess an Si-H bond and thus cannot directly participate as the hydride donor, the study of bulky hydrosilanes like triphenylsilane (Ph₃SiH) provides critical insights into the mechanistic pathways and steric influences relevant to such transformations. The presence of bulky substituents on the silicon atom, such as the phenyl groups in triphenylsilane, significantly impacts the reactivity and selectivity of the hydrosilylation process. acs.orgresearchgate.net

The mechanism of hydrosilylation can proceed through different pathways, including free-radical chains or transition metal catalysis. In thiol-catalyzed radical-chain additions, triphenylsilane has been used to hydrosilylate terminal alkenes. msu.edu The reaction is initiated by a radical source, and the thiol acts as a catalyst to facilitate hydrogen atom transfer from the silane to the intermediate alkyl radical. psu.edu

Transition-metal-catalyzed hydrosilylation is a more common and versatile method. epfl.ch However, the steric bulk of silanes like triphenylsilane can influence the catalytic cycle. For example, in some systems, more sterically hindered silanes lead to lower conversion rates, likely due to the steric hindrance impeding the delivery of the hydride. wwu.edu Conversely, the electronic properties of aryl-substituted silanes can be advantageous. Triphenylsilane has proven to be an efficient silane in certain palladium-catalyzed carbocyclization reactions, showing reactivity similar to less bulky silanes like triethylsilane. msu.edu

Table 2: Comparison of Silanes in Catalytic Hydrosilylation Contexts

Reaction Type Silane Catalyst/Initiator Observation
Radical-chain addition to alkenes Triphenylsilane Thiol, Di-tert-butyl hyponitrite Effective hydrosilylation, though sometimes requires slow catalyst addition. msu.edu
Reduction of α,β-unsaturated carbonyls Triphenylsilane Karstedt's catalyst Selective conversion to triphenylsilyl enol ethers. msu.edu
Tandem hydrosilylation-aldol reaction Triphenylsilane Rh(acac)(CO)₂ Lower yield (42%) compared to triethylsilane (81%). msu.edu

These findings underscore the delicate balance between steric and electronic effects that bulky organosilanes bring to hydrosilylation reactions. The extreme steric congestion of a hypothetical this compound hydride would be expected to further amplify these effects, making it a highly unreactive hydride donor in most standard hydrosilylation protocols.

Transition Metal-Catalyzed Transformations and Organometallic Intermediates

Bulky organosilanes, including triphenylsilane, are important reagents in a variety of transition metal-catalyzed reactions that proceed via organometallic intermediates. These transformations are not limited to hydrosilylation and encompass a range of C-C and C-heteroatom bond-forming reactions.

For instance, triphenylsilane is used in cobalt- and manganese-catalyzed alkene hydrohydrazination with di-tert-butyl azodicarboxylate. rsc.org In this context, the silane acts as a reductant. Rhodium complexes have also been employed in catalytic reactions involving organosilanes. nii.ac.jp The interaction of the silane with the metal center is a crucial step, often involving oxidative addition of the Si-H bond to form a silyl-metal-hydride intermediate.

The formation of silyl-metal complexes is a key mechanistic feature. Zirconium and hafnium complexes with triphenylsilyl ligands, for example, have been synthesized and characterized, providing insight into the structure and reactivity of M-Si bonds. acs.org These organometallic intermediates can then participate in subsequent steps, such as migratory insertion or reductive elimination, to complete a catalytic cycle.

In some cases, the organosilane participates in C-H bond silylation, where a transition metal catalyst facilitates the replacement of a C-H bond with a silyl group. thieme-connect.com Ruthenium catalysts have been shown to be effective for the C2-selective silylation of indoles and other heteroarenes with silanes. thieme-connect.com While these reactions typically use hydrosilanes, they are part of the broader field of transformations involving organosilanes and transition metals. The steric and electronic profile of the silane is critical for the efficiency and selectivity of these catalytic processes.

Advanced Applications of Tert Butyl Triphenyl Silane in Organic Synthesis

Sterically Demanding Protecting Group Strategies

The tert-butyldiphenylsilyl (TBDPS) group is a prominent member of the silyl (B83357) ether family of protecting groups. Its utility stems from the significant steric bulk provided by the two phenyl rings and the tert-butyl group surrounding the silicon atom. This steric hindrance is a key feature that dictates its reactivity and applications. wikipedia.org

The considerable size of the TBDPS group allows for the regioselective protection of sterically accessible functional groups, particularly primary alcohols, in the presence of more hindered secondary or tertiary alcohols. fishersci.ca The introduction of the TBDPS group is typically achieved by reacting an alcohol with tert-butyl(chloro)diphenylsilane (TBDPSCl) in the presence of a mild base like imidazole (B134444) or pyridine. wikipedia.org For more sterically hindered alcohols, the more reactive tert-butyldiphenylsilyl triflate (TBDPSOTf) can be employed. total-synthesis.com This selectivity is a crucial tool in the synthesis of poly-functionalized molecules, such as carbohydrates and complex natural products, where precise differentiation between multiple hydroxyl groups is necessary.

Table 1: Reagents for TBDPS Protection

Reagent Base Solvent Substrate Scope
tert-Butyl(chloro)diphenylsilane (TBDPSCl) Imidazole, Pyridine, 2,6-Lutidine DMF, DCM Primary and less hindered secondary alcohols

A protecting group strategy is considered "orthogonal" if one group can be removed from a multifunctional molecule without affecting other protecting groups. The TBDPS group exhibits remarkable stability across a wide range of reaction conditions, making it an excellent orthogonal partner to many other classes of protecting groups. fiveable.me

Its stability towards acidic hydrolysis is significantly greater than that of other common silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and even the robust tert-butyldimethylsilyl (TBS) group. fishersci.caethz.ch For instance, a TMS ether can be cleaved under conditions that leave a TBDPS ether completely intact. wikipedia.org This differential stability allows for sequential deprotection strategies within a single synthetic route. While stable to acid, TBDPS ethers are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Table 2: Orthogonal Stability of TBDPS vs. Other Protecting Groups

Protecting Group Cleavage Condition Stability of TBDPS Orthogonal Partner
TBDPS TBAF, HF•Py - Yes
Boc (tert-butoxycarbonyl) Strong Acid (TFA, HCl) Stable wikipedia.org Yes
Fmoc (Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine) Stable Yes
Benzyl (Bn) Ether Hydrogenolysis (H₂, Pd/C) Stable Yes
TBS (tert-butyldimethylsilyl) Mild Acid (e.g., PPTS), TBAF More Stable to Acid ethz.ch Yes (Differential Acid/Fluoride Lability)
TES (triethylsilyl) Acid, TBAF Much More Stable to Acid ethz.ch Yes

The robustness of the TBDPS group makes it an invaluable auxiliary component in the total synthesis of complex natural products. Its ability to withstand a broad spectrum of reagents allows chemists to perform extensive chemical transformations on other parts of a molecule with the assurance that the protected hydroxyl group will remain untouched. For example, the TBDPS group is stable to many oxidizing and reducing agents, organometallic reagents, and the conditions required for Wittig reactions or Grubbs-catalyzed metathesis. This reliability simplifies synthetic planning and execution, making previously inaccessible molecular architectures achievable. The presence of the bulky silyl group can also influence the conformation of a molecule, which can be strategically used to direct the stereochemical outcome of subsequent reactions at nearby centers. researchgate.net

Stabilization of Reactive Intermediates in Catalytic Cycles

While not a direct participant in catalytic cycles in the way that a ligand would be, the TBDPS protecting group plays a crucial indirect role in stabilizing molecules that must pass through reactive states. By protecting a functional group, it prevents that group from participating in undesired side reactions that could be initiated by highly reactive intermediates generated during a catalytic process.

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The primary function of the TBDPS group in bond-forming reactions is to serve as a reliable shield for hydroxyl and amine functionalities. It does not actively facilitate these reactions in a catalytic manner.

The facilitation of alkylation processes is a role typically filled by silanes containing a Si-H bond, such as triphenylsilane (B1312308), which can participate in reductive alkylation reactions. rsc.orgrsc.org The TBDPS group, derived from a tetra-substituted silane (B1218182), lacks this reactive hydride and therefore cannot act as a direct facilitator.

However, its importance in alkylation processes is manifest in its role as a robust protecting group. The TBDPS group is stable to the strongly basic conditions often required for alkylation reactions, such as those involving organolithium reagents or sodium hydride. This allows for the deprotonation and subsequent alkylation of other sites within a complex molecule without interference from a hydroxyl group protected as a TBDPS ether. In this context, the TBDPS group is an enabling component, ensuring that bond-forming reactions occur at the desired location.

Stereoselective Transformations

The steric hindrance provided by bulky silyl groups is a powerful tool for controlling the stereochemical outcome of reactions. This is particularly evident in reductions and hydrosilylation reactions.

In the realm of diastereoselective reductions, the choice of silane reagent is crucial in determining the facial selectivity of hydride attack on a prochiral carbonyl group. For instance, the acid-catalyzed reduction of alkyl-substituted cyclohexanones demonstrates a clear dependence on the steric bulk of the silane. While less hindered silanes may show little preference, bulkier silanes like di-tert-butylsilane (B1239941) and tri-tert-butylsilane have been shown to favor the formation of the less stable axial alcohol isomer. gelest.comamazonaws.com For example, the reduction of 4-tert-butylcyclohexanone (B146137) with triethylsilane or dimethylphenylsilane (B1631080) yields predominantly the more stable equatorial alcohol (trans product), whereas more sterically demanding silanes can lead to an increased proportion of the axial alcohol (cis product). gelest.comamazonaws.com Given the significant steric profile of tert-butyl(triphenyl)silane, it is expected to exhibit high diastereoselectivity in such reductions.

Asymmetric hydrosilylation, a powerful method for the synthesis of chiral alcohols from prochiral ketones, also benefits from the use of bulky silanes. In these reactions, a chiral catalyst, often a rhodium or iridium complex, facilitates the transfer of a hydride from the silane to the ketone. The enantioselectivity of this process can be influenced by the structure of the silane. Triphenylsilane has been employed in thiol-catalyzed radical-chain hydrosilylations of alkenes, where the use of a homochiral thiol can induce high enantioselectivity. psu.edu The steric and electronic properties of organosilanes like triphenylsilane are tuned to maximize yield and enantioselectivity. acs.orggelest.com

A summary of the diastereoselective reduction of 4-tert-butylcyclohexanone with various silanes is presented below:

SilaneCatalyst/ConditionsProduct Ratio (trans:cis)Reference
TriethylsilaneAcid-catalyzedPredominantly trans gelest.comamazonaws.com
DimethylphenylsilaneAcid-catalyzedPredominantly trans gelest.comamazonaws.com
Di-tert-butylsilaneAcid-catalyzedFavors cis gelest.comamazonaws.com
Tri-tert-butylsilaneAcid-catalyzedFavors cis gelest.comamazonaws.com

Annulation and Cyclization Reactions

The tert-butyl(triphenyl)silyl group can play a significant role in annulation and cyclization reactions, influencing their feasibility and selectivity. Radical cascade reactions, in particular, have utilized bulky silanes to construct complex ring systems.

For example, a copper-catalyzed radical cascade silylation/cyclization of 1,7-dienes has been developed to synthesize silyl-substituted benzo[b]azepin-2-ones. researchgate.net In a related context, nickel-catalyzed cascade hydrosilylation/cyclization reactions of 1,7-enynes with bulky triphenylsilane have been shown to produce silyl-containing quinolinone derivatives in good to excellent yields under mild conditions. researchgate.net The steric bulk of the silylating agent is a key factor in these transformations.

Furthermore, palladium-catalyzed cyclization/hydrosilylation of functionalized 1,6-dienes provides silylated cyclopentanes with high trans selectivity. acs.org While a range of tertiary hydrosilanes can be used, unhindered trialkylsilanes often give the most consistent results. acs.org However, triphenylsilane has also been successfully employed in these types of reactions. msu.edu The mechanism of these reactions can be dependent on the specific silane used, highlighting the importance of the silyl group's structure. msu.edu

An overview of representative cyclization reactions involving bulky silanes is provided in the table below:

Reaction TypeSubstratesSilaneCatalystProductReference
Radical Cascade Silylation/Cyclization1,7-DienesVariousCopperSilyl-substituted benzo[b]azepin-2-ones researchgate.net
Cascade Hydrosilylation/Cyclization1,7-EnynesTriphenylsilaneNickelSilyl-containing quinolinones researchgate.net
Cyclization/Hydrosilylation1,6-DienesTriphenylsilanePalladiumSilylated cyclopentanes acs.orgmsu.edu

Regioselective and Diastereoselective Control in Organic Transformations

The steric and electronic properties of the tert-butyl(triphenyl)silyl group make it an excellent directing group for achieving regioselectivity and diastereoselectivity in a variety of organic reactions.

In hydrosilylation reactions, the regioselectivity of the addition of the Si-H bond across a double or triple bond is highly dependent on the catalyst and the substituents on the silicon atom. For instance, the platinum-catalyzed hydrosilylation of terminal alkynes with triphenylsilane can be highly regioselective, favoring the α-adduct, especially when a tri-tert-butylphosphine (B79228) ligand is used. thieme-connect.de

The hydroboration-oxidation of vinylsilanes is a classic method for the synthesis of α-hydroxyalkylsilanes. The regioselectivity of the hydroboration step is controlled by the directing effect of the silyl group. While this is a general reaction for many vinylsilanes, the bulky nature of the tert-butyl(triphenyl)silyl group would be expected to strongly favor the placement of the boron atom at the α-position, leading to high regioselectivity in the subsequent oxidation to the alcohol.

The use of bulky silyl groups as protecting groups can also exert diastereoselective control in nucleophilic additions to carbonyl compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org By converting a hydroxyl group to a bulky tert-butyl(triphenyl)silyloxy ether, the steric environment around a nearby reactive center is significantly altered. This can force an incoming nucleophile to attack from a specific face of the molecule, leading to a high degree of diastereoselectivity. This strategy is widely employed in the synthesis of complex natural products where precise control of stereochemistry is paramount. For example, in the synthesis of bistramide A stereoisomers, bulky crotylsilane reagents were used in a [4+2]-annulation reaction to create specific stereocenters. nih.gov

The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines can be influenced by the nature of the nucleophile and the reaction conditions, and bulky silyl groups on the nucleophile can play a role in the stereochemical outcome. researchgate.net

The table below summarizes examples of regioselective and diastereoselective control imparted by bulky silyl groups:

TransformationSubstrateReagent/Protecting GroupOutcomeReference
HydrosilylationTerminal AlkyneTriphenylsilane/Pt-catalystHigh α-selectivity thieme-connect.de
[4+2]-AnnulationAldehydeBulky crotylsilaneDiastereoselective pyran synthesis nih.gov
Nucleophilic AdditionCarbonyl compoundBulky silyl etherDiastereocontrol nih.gov
Addition to IminesN-tert-butanesulfinimineAryltrimethylsilanesHigh diastereoselectivity researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Reactivity Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds. researchgate.net The low natural abundance (4.7%) and moderate gyromagnetic ratio of the 29Si isotope present challenges, often requiring specialized techniques to obtain high-quality spectra. researchgate.net

Multidimensional NMR techniques, such as 1H-29Si Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing through-bond correlations between protons, carbons, and the silicon atom in tert-butyl(triphenyl)silane. These experiments allow for the unambiguous assignment of signals in the respective spectra.

In the 1H NMR spectrum, the protons of the tert-butyl group typically appear as a singlet, while the protons of the three phenyl groups give rise to complex multiplets in the aromatic region. The 13C NMR spectrum shows distinct resonances for the quaternary and methyl carbons of the tert-butyl group, as well as for the ipso, ortho, meta, and para carbons of the phenyl rings.

The 29Si NMR chemical shift is particularly sensitive to the electronic environment around the silicon atom. For this compound, the 29Si chemical shift provides key information about the nature of the silicon-carbon bonds. Density Functional Theory (DFT) calculations have been employed to understand the origin of 29Si NMR chemical shifts in various organosilanes, revealing that the paramagnetic shielding contributions from Si-C bonding orbitals are major determinants of the observed chemical shift. rsc.org

Table 1: Typical NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
1H~1.1Singlet-C(CH3)3
~7.3-7.6MultipletPhenyl protons
13C~19Singlet-C(CH3)3
~27Singlet-C(CH3)3
~128-136MultipletsPhenyl carbons
29SiVaries with solvent and conditions-Si

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

The inherent low sensitivity of 29Si NMR can be overcome by hyperpolarization techniques, such as para-hydrogen induced polarization (PHIP) and Signal Amplification By Reversible Exchange (SABRE). nih.govsemanticscholar.org These methods can enhance the 29Si NMR signal by several orders of magnitude, enabling the study of reaction kinetics and dynamics in real-time. semanticscholar.org For instance, hyperpolarized 29Si NMR has been used to monitor the reaction of silanols, demonstrating its potential for tracking reactions involving silyl (B83357) intermediates. semanticscholar.org While direct studies on this compound using this technique are not extensively reported, the methodology holds promise for investigating its reactions, such as hydrosilylation or cleavage of the Si-C bond.

Solid-state NMR (ssNMR) spectroscopy provides crucial information about the structure and dynamics of organosilicon compounds in the solid state. researchgate.netacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. acs.org Variable-temperature 13C and 29Si CP/MAS NMR studies can reveal the presence of structural phase transitions and internal molecular reorientational processes. acs.org For sterically hindered organosilicon compounds, ssNMR can elucidate how intramolecular crowding affects molecular dynamics. acs.org In the case of phosphorus-containing organosilicon compounds, specialized techniques like simultaneous 1H and 31P high-power decoupling are necessary to obtain reliable 29Si chemical shift information. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

FTIR spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the tert-butyl and phenyl groups, as well as the Si-C bonds.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm-1)Vibrational Mode
~3070-3050C-H stretching (aromatic)
~2960-2870C-H stretching (aliphatic, tert-butyl)
~1430Si-Phenyl stretching
~1110Si-C stretching
~700C-H out-of-plane bending (aromatic)

Note: These are approximate ranges, and specific peak positions can be influenced by the sample's physical state and environment.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound offers a unique fingerprint that can be used for identification and structural analysis. Vibrations involving the silicon atom and the phenyl rings often give rise to strong Raman signals. For example, the Si-Ph stretching vibration is typically observed in the Raman spectrum. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. jkps.or.kr

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision, which allows for the determination of the elemental composition of the ions. For this compound (C₂₂H₂₄Si), the expected monoisotopic mass is 316.1642 g/mol . HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In a typical Electron Impact (EI) or ESI-MS/MS experiment, the fragmentation of this compound is expected to proceed through characteristic losses of its bulky substituents. The primary fragmentation pathways would likely involve the loss of the tert-butyl group or a phenyl group from the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺.

A plausible fragmentation pattern for this compound would involve:

Loss of a tert-butyl radical (•C(CH₃)₃): This would lead to the formation of the triphenylsilyl cation [Ph₃Si]⁺ at m/z 259. This fragment is often a stable and prominent peak in the mass spectra of triphenylsilyl compounds. nih.gov

Loss of a phenyl radical (•C₆H₅): This would result in the [M - C₆H₅]⁺ ion.

Further fragmentation: The [Ph₃Si]⁺ ion can further fragment, leading to ions such as [PhSi]⁺ at m/z 105. nih.gov

For the closely related compound, tert-butyldiphenyl(pyrrolidino)silane (tBuPh₂Si(NC₄H₈)), HRMS (EI+) analysis showed a calculated m/z for the molecular ion [M]⁺ of 310.1986 and a found value of 310.1987, demonstrating the high accuracy of this technique. d-nb.info Similarly, for this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental formula.

Table 1: Illustrative HRMS Fragmentation Data for a Related Silane (B1218182)

IonCalculated m/zFound m/zRelative Intensity (%)
[M]⁺ of tert-butyldiphenyl(phenyl)silane316.16418316.16488-
[M]⁺ of tert-butyldiphenyl(methoxy)silane---
[M]⁺ of tert-butyldiphenyl(pyrrolidino)silane310.1986310.1987-

Data for illustrative purposes from related compounds to demonstrate the principle of HRMS. d-nb.info

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. uhu-ciqso.es

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The diffraction pattern produced is recorded and analyzed to solve the crystal structure.

While the specific crystal structure of this compound is not publicly available, the analysis of the closely related compound, tert-Butoxytriphenylsilane (Ph₃SiO-t-Bu), provides significant insight into the expected structural features. nih.gov The crystal structure of tert-Butoxytriphenylsilane revealed a distorted tetrahedral geometry around the central silicon atom. nih.gov The bulky tert-butoxy (B1229062) and triphenyl groups lead to steric hindrance, which is reflected in the bond angles. nih.gov

Table 2: Crystallographic Data for the Related Compound tert-Butoxytriphenylsilane

ParameterValue
Chemical FormulaC₂₂H₂₄OSi
Molecular Weight332.5 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.8054 (12)
b (Å)20.201 (7)
c (Å)10.231 (2)
β (°)111.311 (18)
Volume (ų)1888.0 (8)
Z4
Temperature (K)173

Data obtained from the single-crystal X-ray diffraction of tert-Butoxytriphenylsilane. nih.gov

For this compound, we would expect a similar tetrahedral arrangement around the silicon atom, with the Si-C bonds to the phenyl groups and the tert-butyl group. The steric repulsion between the three phenyl groups and the bulky tert-butyl group would likely lead to a significant distortion from the ideal tetrahedral angle of 109.5°. The crystal packing would be dominated by van der Waals interactions between the hydrocarbon portions of the molecules.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are crucial for determining the stability of a compound upon heating, identifying phase transitions, and understanding its decomposition behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. taylorandfrancis.com This technique is used to determine the decomposition temperature and to quantify the mass loss associated with different decomposition steps.

For this compound, a TGA thermogram would be expected to show a stable baseline up to the onset of decomposition. The decomposition would likely occur in a single or multiple steps, corresponding to the loss of the tert-butyl and phenyl groups. A study on the thermal decomposition of triphenylsilane (B1312308) showed an activation energy of 70.1 kcal/mole for its pyrolysis. dtic.mil While this value is for a related compound, it suggests that the Si-phenyl bond requires significant energy to break. The Si-tert-butyl bond is also thermally robust.

In a study of a zinc(II) triazenide, TGA showed a one-step volatilization between 125 and 175 °C, with an onset temperature of approximately 125 °C. rsc.org For this compound, a similar analysis would provide its specific decomposition range and any potential for sublimation.

Table 3: Illustrative TGA Data for a Related Organometallic Precursor

ParameterValue
CompoundBis(1,3-di-tert-butyltriazenide)zinc(II)
Onset of Volatilization (°C)~125
Volatilization Range (°C)125 - 175
Residual Mass (%)~5

Data for illustrative purposes from a volatile organometallic compound. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. specialchem.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions. specialchem.comnih.gov

A DSC thermogram of this compound would reveal its melting point (Tₘ) as a sharp endothermic peak. If the compound has an amorphous phase, a glass transition (T₉) might be observed as a step-like change in the baseline. tainstruments.com The enthalpy of fusion (ΔHₘ) can be calculated from the area of the melting peak, providing information about the crystallinity of the sample.

For example, DSC analysis of polymers containing tert-butyl groups has been used to identify their glass transition temperatures, which were observed as distinct shoulders in the thermogram in the range of 82-105 °C. researchgate.net While this compound is a small molecule and likely crystalline, DSC is the definitive technique to determine its melting point and any other phase transitions it may undergo upon heating.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organosilicon compounds, including this compound. Its versatility allows for the separation, identification, and quantification of the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

The separation of this compound and related substances by HPLC is typically achieved using reversed-phase chromatography. waters.com In this mode, a non-polar stationary phase is paired with a polar mobile phase. waters.com The choice of stationary and mobile phases is critical for achieving optimal separation and is dictated by the polarity of the analytes.

Stationary Phases:

The most common stationary phases for the analysis of silyl compounds are based on silica (B1680970) particles that have been chemically modified. waters.comgoogle.com For non-polar compounds like this compound, stationary phases with non-polar functional groups are employed. waters.com

C18 (ODS): Octadecylsilyl (ODS) bonded silica, commonly known as C18, is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. waters.com It effectively retains non-polar analytes like this compound.

C8: Octylsilyl bonded silica (C8) is less hydrophobic than C18 and can be used when shorter retention times are desired.

Phenyl: Phenyl-based stationary phases offer alternative selectivity due to π-π interactions with the phenyl groups of the analyte. google.com This can be particularly advantageous for separating aromatic compounds like triphenylsilane derivatives. google.com A study on triphenyl-modified stationary phases demonstrated their utility in separating a range of compounds. researchgate.net

Mobile Phases:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. waters.com The composition of the mobile phase is adjusted to control the retention and elution of the analytes.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. waters.com The proportion of the organic solvent in the mobile phase determines its elution strength; a higher concentration of organic solvent leads to faster elution of non-polar compounds.

Buffers: For ionizable compounds, buffers are added to the mobile phase to control the pH and ensure reproducible retention times. However, for neutral compounds like this compound, buffering is generally not necessary. nacalai.com

Detection:

Due to the absence of a strong chromophore in its basic structure, direct UV detection of this compound can be challenging at standard wavelengths unless the phenyl groups provide sufficient response. rsc.org

UV Detection: Detection is often performed at low UV wavelengths (e.g., below 230 nm) where the phenyl groups exhibit some absorbance. wiley-vch.decore.ac.uk For instance, in the analysis of related compounds, detection at 254 nm has been reported. wiley-vch.de

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and specific detection method. core.ac.uk MS detection allows for the unequivocal identification of the compound based on its mass-to-charge ratio. core.ac.uk

Purity and Mixture Analysis:

HPLC is an invaluable tool for assessing the purity of this compound and analyzing its mixtures. By developing a suitable HPLC method, it is possible to separate the main compound from its starting materials, by-products, and degradation products. For example, a method could be developed to separate this compound from triphenylsilane or other silyl ethers. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.

The following table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Silyl Compounds

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) core.ac.uk
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min wiley-vch.decore.ac.uk
Detection UV at 220 nm or Mass Spectrometry (MS) rsc.org
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30-40 °C)

This table is for illustrative purposes. Method development and optimization are necessary for specific applications.

In chiral separations of related silyl compounds, specialized chiral stationary phases like Chiralcel® OD have been used with mobile phases consisting of hexane (B92381) and isopropanol. wiley-vch.de While this compound itself is not chiral, this highlights the adaptability of HPLC for analyzing a wide range of organosilicon compounds.

Computational and Theoretical Investigations of Tert Butyl Triphenyl Silane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of organosilanes. epfl.chiaea.org These calculations allow for the determination of fundamental parameters such as the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitability. For complex silanes, geometry optimization is typically performed at a specific level of theory, such as B3LYP/6-31G*, to find the lowest energy conformation before calculating electronic properties. arxiv.org

CompoundMethodologyCalculated PropertyValueReference
Triphenylsilane (B1312308)DFTSi-H Bond Dissociation Energy (BDE)89.5 kcal/mol polito.it
(4-(tert-Butyl)phenethyl)diphenylsilaneDFTHOMO Energy-5.53 eV arxiv.org
(4-(tert-Butyl)phenethyl)diphenylsilaneDFTLUMO Energy-2.62 eV arxiv.org
(4-(tert-Butyl)phenethyl)diphenylsilaneDFTEnergy Gap (Eg)2.91 eV arxiv.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone for deciphering complex reaction mechanisms involving organosilanes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step view of the chemical transformation. smu.edu

One example is the photoinduced hydrosilylation reaction, where a Si-H bond adds across a double bond. DFT calculations have been employed to study the reaction between various silanes, including triphenylsilane, and an olefin in the presence of a photoinitiator like benzophenone (B1666685). polito.itresearchgate.net The mechanism involves the abstraction of the hydrogen atom from the silane (B1218182) by the excited triplet state of benzophenone to form a silyl (B83357) radical. polito.itresearchgate.net Computational studies calculate the Gibbs free energy for this hydrogen abstraction step and the subsequent addition of the silyl radical to the olefin, confirming the favorability of the radical pathway. polito.itresearchgate.net These models show that while triphenylsilane is reactive, its steric hindrance can be a limiting factor compared to less bulky silanes. polito.itresearchgate.net

Another mechanism studied computationally is the ozonation of silanes. Theoretical investigations on the reaction of ozone with triphenylsilane show that the process occurs via a concerted 1,3-dipolar insertion of ozone into the Si-H bond. smu.edu Depending on the substituents and solvent, calculations can reveal nuances of the transition state, such as whether the hydrogen transfer is synchronous with Si-O bond formation. smu.edu

Reaction StepSystemMethodologyCalculated Energetic Barrier (ΔG‡)Reference
H-abstraction from Silane by ³BP*Triphenylsilane + Benzophenone (BP)DFT-16.7 kcal/mol (ΔG_reaction) polito.it
Ozone Insertion into Si-H BondSilane (H₄Si) + OzoneDFT (IRC Calculation)10.7 kcal/mol (ΔH_act) smu.edu
Oxidative Addition of AlcoholNickel Catalyst + Phenylboronic AcidDFT21.7 kcal/mol unige.ch

Prediction of Spectroscopic Properties through Theoretical Approaches

Theoretical methods are frequently used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to confirm molecular structures. researchgate.net For silicon-containing compounds, the prediction of ²⁹Si NMR chemical shifts is particularly valuable. wikipedia.org

The calculation of NMR shielding tensors is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) or Individual Gauge for Localized Orbitals (IGLO) methods, often within a DFT framework. researchgate.netwikipedia.org The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the quality of the computationally optimized molecular geometry. researchgate.net Studies on a series of triphenylsilane derivatives (Ph₃SiR) have shown good agreement between ²⁹Si chemical shifts calculated with the DFT-IGLO method and experimental values obtained from solid-state NMR. wikipedia.org Discrepancies can arise for systems with strong intermolecular interactions, like hydrogen bonding, which are challenging to model perfectly in the gas phase or with continuum solvent models. wikipedia.org

Compound (Ph₃Si-R)Calculated δ(²⁹Si) / ppmExperimental δ(²⁹Si) / ppmReference
R = Ph-22.1-17.5 wikipedia.org
R = Me-14.8-12.0 wikipedia.org
R = F-46.0-49.8 wikipedia.org
R = OH-19.1-12.6 wikipedia.org
R = OMe-17.8-12.9 wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules. mdpi.com This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of atomic coordinates. mdpi.com

For a sterically hindered yet conformationally flexible molecule like tert-butyl(triphenyl)silane, MD simulations can explore the rotational freedom of the phenyl and tert-butyl groups. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The bulky nature of the substituents significantly restricts the rotational motions of the backbone, a phenomenon that has been analyzed in simulations of related polysiloxanes. The analysis of radial distribution functions (RDFs) from MD simulations can reveal the nature of intermolecular interactions by showing the probability of finding other atoms at a certain distance from a reference atom. mdpi.com

Force FieldTypical ApplicationKey Interaction Terms Modeled
CVFF (Consistent Valence Force Field)Polymers, organic systems, and interfacesBond stretching, angle bending, torsions, out-of-plane bending, non-bonded (van der Waals, electrostatic)
AMBER (Assisted Model Building with Energy Refinement)Biomolecules (proteins, nucleic acids)Bond stretching, angle bending, torsions, non-bonded (Lennard-Jones, Coulomb)
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Biomolecules, organic liquids, solidsBond stretching, angle bending, torsions, improper torsions, Urey-Bradley, non-bonded (Lennard-Jones, Coulomb)
UFF (Universal Force Field)Broad range of elements, including organometallicsBond stretching, angle bending, torsions, inversions, non-bonded (Lennard-Jones)

Crystal Engineering and Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding how molecules pack in the solid state is crucial for crystal engineering and predicting material properties. Single-crystal X-ray diffraction provides the precise atomic coordinates, while computational tools like Hirshfeld surface analysis offer a detailed picture of the intermolecular interactions that govern the crystal packing. nih.govresearchgate.net

The crystal structure of tert-butyltriphenylsilane has been elucidated by single-crystal X-ray diffraction. To analyze the packing forces, Hirshfeld surface analysis is performed. This method maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts. The surface is colored based on properties like dnorm (which highlights contacts shorter than van der Waals radii) and the electrostatic potential. nih.govresearchgate.net

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Reference
H···H63.6
C···H / H···C35.5
C···C0.8

Percentage contributions of intermolecular contacts to the Hirshfeld surface of tert-butyltriphenylsilane.

Applications in Materials Science and Advanced Functional Materials

Integration into Polymer Architectures and Organosilane Polymer Chemistry

The incorporation of silane (B1218182) compounds into polymer backbones or as pendant groups can significantly alter the properties of the resulting materials.

The introduction of bulky silyl (B83357) groups, such as the triphenylsilyl moiety, into a polymer matrix is known to affect its thermal and morphological characteristics. Generally, the incorporation of such large, rigid groups can increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility. The bulky nature of these groups can also disrupt polymer chain packing, leading to a more amorphous morphology.

Table 1: General Effects of Bulky Silyl Groups on Polymer Properties

PropertyGeneral Effect of Bulky Silyl Group Incorporation
Glass Transition Temperature (Tg) Increase
Thermal Stability Potential Increase
Morphology Increased Amorphous Character
Solubility Often Improved in Organic Solvents
Free Volume Increase

Note: This table represents general trends observed for polymers containing bulky silyl groups and is not based on specific data for tert-Butyl(triphenyl)silane.

Surface Modification and Coating Technologies

Organosilanes are widely used to modify the surfaces of various substrates, enhancing properties like adhesion, corrosion resistance, and hydrophobicity.

Organosilanes are effective adhesion promoters and form the basis of anti-corrosion coatings due to their ability to form a stable bridge between an inorganic substrate (like metal or glass) and an organic polymer coating. The general mechanism involves the hydrolysis of alkoxy or halo groups on the silane to form silanols, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. The organic functionalities of the silane then interact with the overlying polymer coating, ensuring strong adhesion. The bulky and hydrophobic nature of the tert-butyl and phenyl groups in this compound would be expected to create a water-repellent barrier, which is a key feature in preventing corrosion.

Self-assembled monolayers (SAMs) of organosilanes can be formed on various substrates to create ultra-thin, functional nanolayers. These layers are created by the spontaneous organization of silane molecules on a surface. While specific research on the formation of SAMs from this compound is not prominent, the principles of SAM formation would apply. The bulky nature of the tert-butyl(triphenyl)silyl group would likely result in a less densely packed monolayer compared to smaller silanes, which could influence the properties of the resulting surface.

Characterization of such nanolayers typically involves techniques like X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition, Atomic Force Microscopy (AFM) to visualize surface morphology, and contact angle measurements to assess surface energy and hydrophobicity.

Electronic and Optoelectronic Materials

Organosilicon compounds, particularly those containing aromatic groups, have found applications in electronic and optoelectronic devices due to their unique properties. Triphenylsilyl groups, for instance, are known to enhance the amorphous nature and thermal stability of organic semiconductors, which is beneficial for the performance and lifetime of devices like Organic Light Emitting Diodes (OLEDs). The insulating properties of the bulky alkyl and aryl groups can also be utilized in dielectric layers.

The incorporation of triphenylsilyl moieties can influence the electronic properties of conjugated polymers by interrupting the π-conjugation of the backbone, leading to materials with wider bandgaps and blue-shifted emission, which is desirable for certain optoelectronic applications. While direct research on this compound in this context is scarce, the known effects of the triphenylsilyl group suggest potential utility in this field.

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Systems

The design of materials for organic light-emitting diodes (OLEDs) often incorporates silicon-containing moieties, such as triphenylsilyl groups, to achieve desirable properties. Arylsilanes, a class of compounds that includes this compound, are noted for their good solubility in common organic solvents and excellent resistance to thermal, chemical, and irradiation degradation. rsc.org The tetrahedral structure of arylsilanes can effectively prevent intermolecular interactions in the solid state, leading to the formation of uniform amorphous films, which is beneficial for OLED device fabrication. rsc.org

In the context of OLEDs, molecules containing triphenylsilyl groups have been investigated for various functions. For instance, the triphenylsilyl group is a component in some host materials for phosphorescent OLEDs, where it contributes to a high triplet energy level, essential for efficient energy transfer to the phosphorescent emitter. rsc.org Additionally, the bulky nature of such groups can enhance the morphological stability of thin films within the device.

The tert-butyl group is also a common substituent in organic electronic materials, including those used in thermally activated delayed fluorescence (TADF) systems. rsc.org Its presence can increase the solubility of the material, which is particularly advantageous for solution-processed devices. rsc.org Furthermore, the steric hindrance provided by the tert-butyl group can help to reduce aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π–π stacking. rsc.org

While these general principles highlight the potential utility of the structural components of this compound, there is a lack of specific research detailing its use as a host material, emitter, or charge-transporting material in OLEDs or other fluorescent systems. The performance of related compounds is summarized in the following table:

Compound TypeRole in OLEDsKey Properties Conferred by Si-containing and tert-butyl groups
ArylsilanesHost materials, EmittersHigh thermal stability, good solubility, formation of amorphous films. rsc.org
Triphenylsilyl-containing moleculesHost materialsHigh triplet energy, enhanced morphological stability. rsc.org
tert-Butyl-substituted TADF compoundsEmittersIncreased solubility, reduced aggregation-caused quenching. rsc.org

Utilization as Precursors in Advanced Deposition Techniques (e.g., Atomic Layer Deposition)

Advanced deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are crucial for the fabrication of high-quality thin films in the semiconductor industry. gelest.com The selection of a suitable precursor is critical for the success of these processes, with requirements including sufficient volatility, thermal stability within the deposition window, and appropriate reactivity with the substrate and co-reactants. gelest.com

In the field of silicon-containing thin films, various organosilane precursors are employed. For the deposition of silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films, aminosilanes have gained significant attention. A prominent example is bis(tert-butylamino)silane (BTBAS), which is utilized for depositing silicon nitride films at lower temperatures than traditional precursors like dichlorosilane. mit.edugoogle.comresearchgate.net The use of BTBAS allows for the formation of films with low chlorine contamination. google.com

The properties of silicon nitride films deposited using BTBAS via plasma-enhanced ALD (PEALD) are dependent on process parameters such as temperature and plasma exposure time. Research has shown that high-quality films can be obtained at temperatures ranging from 300-500 °C. mit.edu

A comparative study of aminosilane (B1250345) precursors for PEALD of SiNₓ films is presented in the table below, based on research findings.

PrecursorDeposition Temperature (°C)Resulting Film PropertiesReference
Bis(tert-butylamino)silane (BTBAS)100 - 300Higher surface roughness, lower film density compared to DSBAS. skku.edu
Di(sec-butylamino)silane (DSBAS)100 - 300Lower surface roughness, higher film density, lower wet etch rate. skku.edu
Bis(tert-butylamino)silane (BTBAS) with N₂ PlasmaRoom Temperature - 500High-quality Si₃N₄-like films at 500 °C. mit.edu

Despite the extensive research into various organosilane precursors for ALD and CVD, there is no available information to indicate that this compound is used as a precursor in these advanced deposition techniques for silicon-containing thin films. Its molecular structure, with a direct silicon-carbon bond to the phenyl groups and a lack of reactive leaving groups typically found in ALD/CVD precursors (like amino or halide groups), may render it unsuitable for these specific applications under typical process conditions.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for tert-Butyl(triphenyl)silane Transformations

The development of new catalytic systems is crucial for unlocking the full potential of this compound and related organosilanes. Research is focused on creating more efficient, selective, and environmentally benign methods for transformations involving the Si-H bond.

One area of interest is the use of earth-abundant metal catalysts. For instance, molybdenum(VI) dichloride dioxide (MoO2Cl2) has been shown to be an effective catalyst for the reduction of imines using various silanes, including triphenylsilane (B1312308). scispace.com The best results for this transformation were achieved with phenylsilane (B129415) in the presence of 10 mol% of the catalyst in tetrahydrofuran (B95107) (THF) under reflux conditions. scispace.com This suggests a potential avenue for exploring similar molybdenum-catalyzed reactions with this compound.

Another emerging area is the use of triarylsilanols as silicon-centered catalysts. Recent studies have demonstrated that triarylsilanols can catalyze the direct amidation of carboxylic acids with amines. acs.orgresearchgate.net The catalytic activity is influenced by the electronic properties of the aryl substituents, with tris(p-haloaryl)silanols showing higher activity than the parent triphenylsilanol (B1683266). acs.orgresearchgate.net This opens the door to designing and synthesizing novel silanol (B1196071) catalysts derived from this compound for a variety of organic transformations.

Furthermore, visible-light-mediated organoboron-catalyzed reactions represent a metal-free approach to silane (B1218182) transformations. This method has been successfully applied to the synthesis of silanols from silanes, offering a greener alternative to traditional methods. mdpi.com The application of such photocatalytic systems to this compound could lead to new and sustainable synthetic routes.

The development of catalysts for Si-N dehydrocoupling is another active research area. rsc.org This reaction offers a sustainable alternative to traditional aminosilane (B1250345) synthesis, which often involves corrosive chlorosilanes and generates significant salt waste. rsc.org Catalysts based on a range of metals, from rare earths like ytterbium to more abundant elements like calcium, have been developed, providing insights into reaction mechanisms and improving efficiency. rsc.org

Table 1: Examples of Novel Catalytic Systems for Silane Transformations

Catalyst SystemTransformationSubstrate(s)Key Findings
Molybdenum(VI) dichloride dioxide (MoO2Cl2)Reduction of iminesImines, PhenylsilaneEffective catalysis with 10 mol% MoO2Cl2 in refluxing THF.
TriarylsilanolsDirect amidationCarboxylic acids, AminesTris(p-haloaryl)silanols are more active catalysts than triphenylsilanol. acs.orgresearchgate.net
Organoboron photocatalystsSilanol synthesisSilanesMetal-free, visible-light-mediated transformation. mdpi.com
Ytterbium-imine complexesDehydrogenative silylation of aminesAmines, TriphenylsilaneCatalyzes the formation of aminosilanes. acs.org
Calcium-based catalystsSi-N dehydrocouplingAmines, HydrosilanesOffers a more sustainable route to aminosilanes with an earth-abundant metal. rsc.org

Exploration of Biocatalytic Pathways for Silicon-Containing Compounds

Biocatalysis is emerging as a powerful and sustainable tool in organic chemistry, and its application to organosilicon compounds is a growing field of interest. nih.govacs.org While nature does not incorporate silicon into primary or secondary metabolites, researchers are engineering enzymes to perform novel transformations on silicon-containing molecules. nih.govacs.org

A significant challenge in organosilicon chemistry is the formation of silicon-carbon (Si-C) bonds, which often requires harsh reagents and energy-intensive processes. nih.gov Recently, engineered enzymes, such as cytochrome c, have been shown to catalyze the formation of Si-C bonds through carbene insertion into Si-H bonds, outperforming existing synthetic routes in terms of efficiency and selectivity. acs.org This breakthrough opens up the possibility of using biocatalysts for the transformation of bulky silanes like this compound.

The enzymatic oxidation of silanes to silanols is another area of active research. chemrxiv.org Cytochrome P450 enzymes have been repurposed to hydroxylate Si-H bonds, providing a biocatalytic route to silanols. acs.org These methods could be particularly useful for the synthesis of silicon-containing drug candidates and other bioactive molecules. chemrxiv.org

Furthermore, enzymes from marine sponges, known as silicateins, are being explored for the synthesis of silicone polymers. rsc.orgrsc.org These enzymes catalyze the hydrolysis and condensation of Si-O bonds, offering a more environmentally friendly alternative to the traditional synthesis of polysiloxanes, which relies on chlorinated compounds. rsc.orgrsc.org While current research has focused on smaller silane precursors, the potential to adapt these enzymatic systems for the transformation of more complex silanes like this compound is a promising future direction.

Table 2: Emerging Biocatalytic Transformations for Organosilicon Compounds

Enzyme/BiocatalystTransformationSubstrate(s)Key Findings
Engineered Cytochrome cSi-C bond formation (carbene insertion)Silanes, Diazo compoundsFirst examples of in vitro and in vivo enzymatic Si-C bond formation. acs.org
Repurposed Cytochrome P450Si-H bond hydroxylationSilanesBiocatalytic route to silanols. acs.org
Silicatein-α (Silα)Polysiloxane synthesisDialkoxysilanesBiocatalytic formation of PDMS in non-aqueous media. rsc.orgrsc.org

Design and Synthesis of Advanced Chemical Entities through Derivatization

The derivatization of this compound is a key strategy for creating advanced chemical entities with tailored properties for various applications, from materials science to medicinal chemistry.

The replacement of carbon with silicon in drug molecules, known as bioisosteric replacement, is a powerful strategy to modulate their physicochemical and pharmacological properties. acs.orgresearchgate.net The introduction of a bulky silyl (B83357) group like tert-butyl(triphenyl)silyl can enhance lipophilicity, potentially improving membrane permeability and oral absorption of drug candidates. nih.gov Furthermore, the different metabolic pathways of silicon-containing drugs compared to their carbon analogues can lead to improved pharmacokinetic profiles and reduced toxicity. nih.govacs.org For example, the silicon analogue of the antipsychotic drug haloperidol (B65202) avoids the formation of a neurotoxic metabolite. nih.govacs.org

In materials science, the incorporation of the tert-butyl(triphenyl)silyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. The synthesis of silylated N1-oxide derivatives of azauracil using triphenylsilane under metal-free conditions highlights a strategy for late-stage functionalization of bioactive molecules. researchgate.net This approach could be extended to this compound for the development of novel materials.

The synthesis of functionalized polymers is another area of interest. For example, the radical-mediated hydrogermylation of multifunctional olefins to create polymer networks with pendant Ge-H groups demonstrates a method that could be adapted for hydrosilylation reactions with this compound. researchgate.net

Theoretical Prediction and Experimental Validation of New Reactivity Modes

Computational chemistry plays an increasingly important role in predicting the reactivity of molecules like this compound and guiding experimental studies. Theoretical calculations can provide insights into reaction mechanisms, transition state geometries, and the thermodynamic feasibility of new transformations.

For instance, Density Functional Theory (DFT) calculations have been used to understand the mechanism of enzymatic silane oxidation. chemrxiv.org These calculations supported a concerted reaction pathway involving a hydrogen radical abstraction followed by hydroxyl group transfer, and they indicated that the formation of a three-coordinate silylium (B1239981) ion is thermodynamically unfavorable. chemrxiv.org

Theoretical studies are also crucial in understanding and predicting the outcomes of catalytic reactions. In the context of the Dowd-Beckwith ring expansion reaction, theoretical studies have been employed to rationalize the competition between the desired ring expansion and intramolecular 1,5-hydrogen transfer reactions. acs.org

Furthermore, computational methods are used to predict the properties and behavior of molecules. For example, G2 and G3 calculations have been used to accurately predict the electron affinity and acidity of bicyclo[1.1.1]pentane derivatives, which were then used to determine the C-H bond dissociation energy. acs.org Similar theoretical approaches can be applied to this compound to predict its reactivity in various chemical environments.

The combination of theoretical predictions and experimental validation is a powerful approach for discovering new reactivity modes. pitt.edu For example, theoretical analyses can guide the selection of optimal oxidants for specific C-H bond functionalization reactions, which can then be confirmed through kinetic experiments. pitt.edu This integrated approach is essential for the rational design of new synthetic methods involving this compound.

Sustainable Synthesis Approaches in Organosilicon Chemistry

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry, and organosilicon chemistry is no exception. Research efforts are directed towards reducing the environmental impact of producing and using compounds like this compound.

A key area of improvement is the synthesis of the silane itself. Traditional methods for producing organosilanes often involve the use of hazardous reagents and generate significant waste. Green chemistry principles are being applied to develop alternative routes that are more atom-economical and use less toxic substances. For example, the development of biocatalytic routes to key feedstocks like dimethyldichlorosilane could significantly reduce the environmental footprint of the silicone industry. nih.govacs.org

The use of catalytic processes is another important aspect of sustainable synthesis. Catalytic reactions, by their nature, are more efficient and generate less waste than stoichiometric reactions. The development of novel catalytic systems for silane transformations, as discussed in section 8.1, is therefore a key component of sustainable organosilicon chemistry.

Furthermore, the use of greener solvents and reaction conditions is being explored. For example, a patent describes a "green and cost-effective process" for the synthesis of a tert-butyl-containing intermediate, highlighting the industry's move towards more sustainable practices. google.com While not directly related to this compound, the principles can be applied to its synthesis.

The development of reactions that proceed under mild conditions, such as the visible-light-mediated synthesis of silanols, also contributes to the sustainability of organosilicon chemistry by reducing energy consumption. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembled Systems

The unique structural and electronic properties of the tert-butyl(triphenyl)silyl group make it an interesting building block for supramolecular chemistry and the construction of self-assembled systems.

Organosilanols, which can be derived from silanes, are known to form hydrogen-bonded aggregates in solution. researchgate.net For example, tert-butyl silanetriol has been shown to self-assemble into micelles and lamellar vesicles in solution. researchgate.net The bulky tert-butyl(triphenyl)silyl group could be used to control the self-assembly of silanols and other molecules, leading to the formation of well-defined supramolecular architectures.

Self-assembled monolayers (SAMs) on surfaces are another area where silanes play a crucial role. researchgate.net The chemical modification of silane-based monolayers through surface reactions allows for the tailoring of surface properties such as wettability and adhesion. researchgate.net The robust nature of the tert-butyl(triphenyl)silyl group could provide enhanced stability to such monolayers.

The incorporation of silyl groups into larger molecular frameworks can also influence their self-assembly properties. For instance, the use of a water-soluble phosphine (B1218219) that self-assembles into micelles has been shown to be influenced by the addition of cyclodextrins, which can form complexes with the phosphine. mdpi.com The introduction of a bulky silyl group like tert-butyl(triphenyl)silyl could be used to tune the aggregation behavior of such systems.

Furthermore, self-assembled supramolecular hosts can encapsulate guest molecules and influence their reactivity. osti.gov The tert-butyl(triphenyl)silyl group could be incorporated into the structure of such hosts or their guests to modulate host-guest interactions and control catalytic processes within the confined space of the host.

Q & A

Basic Research Questions

Q. What methodological strategies are recommended for synthesizing and purifying tert-butyl(triphenyl)silane in academic settings?

  • Answer: Synthesis typically involves nucleophilic substitution between tert-butyl chloride and triphenylsilanol under inert conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is common. Storage should adhere to guidelines for moisture-sensitive organosilicon compounds, including inert atmosphere storage and desiccation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR: Identify tert-butyl protons as a singlet (~1.0 ppm) and aromatic protons (6.7–7.5 ppm).
  • ¹³C NMR: Confirm tert-butyl carbons (~25 ppm for CH₃, ~35 ppm for quaternary C) and aromatic carbons.
  • Mass Spectrometry (MS): Look for molecular ion peaks [M+H]⁺ or [M+Na]⁺, and fragmentation patterns consistent with silane cleavage. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What systematic approaches should be used to conduct a literature review on this compound’s applications?

  • Answer: Employ multi-database searches (PubMed, Web of Science, Reaxys) using synonyms (e.g., "t-BuSiPh₃") and Boolean operators. Prioritize peer-reviewed articles and patents (1990–2024), excluding non-academic sources. Use citation chaining to identify foundational studies and recent advances. Document search strategies (e.g., keywords, filters) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound be resolved?

  • Answer: Conduct comparative analyses using standardized protocols (e.g., DSC for melting points, HPLC for purity). Investigate potential causes of variation, such as isomerization or solvent impurities. Triangulate data by replicating experiments under controlled conditions and consulting multiple authoritative databases (e.g., NIST, Reaxys) .

Q. What theoretical frameworks guide mechanistic studies of this compound in organometallic reactions?

  • Answer: Leverage molecular orbital theory to predict reactivity (e.g., σ*-orbital interactions in Si–C bonds) and density functional theory (DFT) for transition-state modeling. Link experimental outcomes (e.g., reaction yields, stereochemistry) to concepts like steric hindrance (from the tert-butyl group) and electronic effects (Ph₃Si– vs. t-Bu– substitution) .

Q. How can factorial design optimize reaction conditions for this compound-mediated transformations?

  • Answer: Apply a 2³ factorial design to test variables:

  • Factors: Temperature (25°C vs. 60°C), catalyst loading (0.1 vs. 1 mol%), solvent polarity (toluene vs. DMF).
  • Responses: Yield, enantiomeric excess (if applicable).
    Statistical analysis (ANOVA) identifies significant interactions and optimal conditions while minimizing experimental runs .

Q. What advanced spectroscopic techniques address challenges in characterizing this compound derivatives?

  • Answer: Use ²⁹Si NMR to confirm silicon bonding environments (e.g., δ −10 to −20 ppm for silanes). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural data. High-resolution MS (HRMS-TOF) resolves isotopic patterns and confirms molecular formulas .

Q. How can researchers ensure reproducibility in this compound-based protocols across laboratories?

  • Answer: Standardize protocols using IUPAC guidelines for organosilicon chemistry. Publish detailed experimental sections, including raw data (NMR spectra, chromatograms) in supplementary materials. Collaborate via inter-laboratory studies to validate methods and identify critical control parameters (e.g., moisture levels, reagent purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.